Einecs 300-897-1

Beschreibung

EINECS 300-897-1 is a chemical substance listed in the European Inventory of Existing Commercial Chemical Substances (EINECS), a regulatory framework for tracking chemicals marketed in the EU prior to 1981. Such compounds are frequently utilized in industrial applications for their surfactant properties, thermal stability, and resistance to degradation .

Eigenschaften

CAS-Nummer |

93964-51-3 |

|---|---|

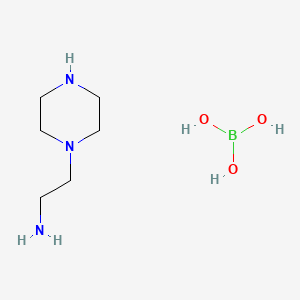

Molekularformel |

C6H18BN3O3 |

Molekulargewicht |

191.04 g/mol |

IUPAC-Name |

boric acid;2-piperazin-1-ylethanamine |

InChI |

InChI=1S/C6H15N3.BH3O3/c7-1-4-9-5-2-8-3-6-9;2-1(3)4/h8H,1-7H2;2-4H |

InChI-Schlüssel |

AOGCQOSFOQYLSO-UHFFFAOYSA-N |

Kanonische SMILES |

B(O)(O)O.C1CN(CCN1)CCN |

Herkunft des Produkts |

United States |

Analyse Chemischer Reaktionen

Photochemical Reactions

Benzophenone-3 absorbs UV light (280–320 nm), initiating photochemical transformations:

-

Photodegradation : Generates free radicals (e.g., hydroxyl and benzoyl radicals) through bond cleavage .

-

Stability : Degrades faster in alkaline conditions (pH > 7) compared to acidic environments.

Table 1: Photodegradation Products and Conditions

Halogenation Reactions

Benzophenone-3 reacts rapidly with chlorine and bromine during water treatment:

-

Chlorination : Apparent second-order rate constant at pH 8.5 .

-

Bromination : Faster reactivity () due to bromine’s higher electrophilicity .

Table 2: Halogenation Kinetics Under Varying Conditions

| Parameter | Chlorine (pH 8.5) | Bromine (pH 8.5) | Ammonia (pH 8.5) |

|---|---|---|---|

| Rate Constant (M⁻¹s⁻¹) | |||

| Impact of Br⁻/NH₃ | Enhanced degradation | Inhibited degradation | – |

Mechanism : Bromide catalytically converts chlorine to bromine, accelerating degradation, while ammonia forms chloramines that suppress reactivity .

Oxidative and Radical-Mediated Reactions

-

ROS Generation : UV-exposed Benzophenone-3 produces reactive oxygen species (ROS), causing lipid peroxidation and DNA damage in biological systems .

-

Antioxidant Depletion : Reduces glutathione (GSH) levels by 40–60% in zebrafish models .

Biological Interactions

-

Enzyme Inhibition : Binds to cytochrome P450 enzymes, disrupting metabolic pathways .

-

DNA Damage : Induces comet assay-positive DNA strand breaks in mammalian cells at concentrations >18 μg/mL .

Table 3: Toxicity Mechanisms in Eukaryotic Cells

Environmental Degradation

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und -pfaden. Die Verbindung kann ihre Wirkung durch Bindung an Enzyme oder Rezeptoren entfalten und so deren Aktivität modulieren. Dies kann zu Veränderungen in zellulären Prozessen und biochemischen Pfaden führen, was letztendlich zum gewünschten therapeutischen oder industriellen Ergebnis führt.

Wirkmechanismus

The mechanism of action of Einecs 300-897-1 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the desired therapeutic or industrial outcome .

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Properties of this compound and Analogs

Structural and Functional Contrasts

Backbone and Counterions :

- This compound and CAS 92129-34-5 share quaternary ammonium cores but differ in counterions (hypothetical chloride vs. sulfate). Sulfate groups enhance solubility in polar solvents .

- CAS 25935-14-2 uses a pyridinium ring and iodide counterion, reducing thermal stability compared to perfluorinated ammonium salts .

Perfluoro Chain Length :

- Functional Performance: this compound’s hypothetical fluorinated structure grants superior flame retardancy compared to non-fluorinated analogs. However, its environmental persistence raises regulatory concerns, akin to other perfluorinated compounds .

Research Findings and Implications

Industrial Relevance

- Surface Activity : Perfluorinated quaternary ammonium compounds like this compound exhibit lower critical micelle concentrations (CMCs) than hydrocarbon analogs, making them effective in low-concentration applications .

Vorbereitungsmethoden

Die Herstellung von EINECS 300-897-1 beinhaltet spezifische Synthesewege und Reaktionsbedingungen. Während detaillierte Synthesewege nicht leicht verfügbar sind, beinhalten industrielle Produktionsmethoden typischerweise die Verwendung fortschrittlicher chemischer Synthesetechniken, um eine hohe Reinheit und Ausbeute zu gewährleisten. Diese Verfahren können mehrstufige Syntheseprozesse, Reinigungsschritte und strenge Qualitätskontrollen umfassen, um die Industriestandards zu erfüllen .

Biologische Aktivität

Introduction

Einecs 300-897-1 refers to a compound that is part of the broader category of per- and polyfluoroalkyl substances (PFAS), which are known for their persistence in the environment and potential biological effects. This article explores the biological activity of this compound, focusing on its toxicological profile, mechanisms of action, and implications for human health and ecological systems.

Chemical and Physical Properties

This compound is characterized by its unique chemical structure, which includes multiple fluorinated carbon chains. This structure contributes to its stability and resistance to degradation, leading to significant bioaccumulation in living organisms. The compound is often used in industrial applications, including firefighting foams and various coatings.

| Property | Description |

|---|---|

| Chemical Formula | Varies depending on specific PFAS |

| Molecular Weight | High due to multiple fluorinated chains |

| Solubility | Low in water, high in organic solvents |

| Persistence | Extremely persistent in the environment |

Toxicokinetics

The absorption, distribution, metabolism, and excretion (ADME) of this compound have been studied extensively. Research indicates that PFAS compounds are poorly metabolized in humans and animals due to their strong carbon-fluorine bonds, leading to bioaccumulation.

- Absorption : PFAS can be absorbed through ingestion, inhalation, and dermal contact.

- Distribution : Once absorbed, these compounds distribute widely in the body, particularly accumulating in the liver, kidneys, and blood.

- Metabolism : Limited metabolism occurs; however, some studies suggest that certain PFAS may undergo biotransformation.

- Excretion : Excretion is primarily through urine; however, the half-life can range from years to decades depending on the specific compound.

The biological activity of this compound includes various mechanisms that can lead to adverse health effects:

- Endocrine Disruption : PFAS have been shown to interfere with hormonal pathways, potentially affecting reproductive health and development.

- Immunotoxicity : Studies indicate that exposure to PFAS can impair immune function, leading to increased susceptibility to infections and diseases.

- Carcinogenic Potential : Some evidence suggests a link between PFAS exposure and certain cancers, although more research is needed for conclusive findings.

Case Studies

Several case studies highlight the biological effects of this compound:

- Study on Immunotoxicity : A study involving animal models demonstrated that exposure to PFAS led to reduced antibody responses after vaccination, indicating potential immunosuppressive effects.

- Epidemiological Studies : Human studies have shown associations between PFAS exposure and increased cholesterol levels, thyroid disease, and other metabolic disorders.

Ecotoxicological Effects

The environmental impact of this compound extends beyond human health:

- Bioaccumulation : PFAS compounds accumulate in aquatic organisms, leading to higher concentrations up the food chain (biomagnification).

- Toxicity to Wildlife : Research indicates adverse effects on fish and other wildlife, including developmental issues and reproductive toxicity.

Summary of Findings

The biological activity of this compound reveals significant concerns regarding its impact on human health and the environment. The persistence of this compound in biological systems poses challenges for risk assessment and management.

| Biological Effect | Evidence Level | Implications |

|---|---|---|

| Endocrine Disruption | Moderate | Reproductive health risks |

| Immunotoxicity | High | Increased disease susceptibility |

| Carcinogenic Potential | Emerging | Need for further investigation |

| Ecotoxicity | High | Threats to wildlife populations |

Q & A

Q. What ethical considerations apply to computational studies predicting toxicological profiles of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.